molecular formula C11H9BrN4 B13871725 4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B13871725
M. Wt: 277.12 g/mol
InChI Key: MPRJIYALZQRZCL-UHFFFAOYSA-N
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Description

4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromo group and a 1-methylpyrazol-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-pyrrolo[2,3-b]pyridine and 1-methylpyrazole.

    Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-pyrrolo[2,3-b]pyridine and a boronic acid derivative of 1-methylpyrazole.

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Coupling Reactions: It can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), toluene, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolo[2,3-b]pyridine core with a 1-methylpyrazol-4-yl moiety makes it a valuable scaffold for the development of novel therapeutic agents.

Properties

Molecular Formula

C11H9BrN4

Molecular Weight

277.12 g/mol

IUPAC Name

4-bromo-5-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H9BrN4/c1-16-6-7(4-15-16)9-5-14-11-8(10(9)12)2-3-13-11/h2-6H,1H3,(H,13,14)

InChI Key

MPRJIYALZQRZCL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CN=C3C(=C2Br)C=CN3

Origin of Product

United States

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